molecular formula C21H24N6O2 B11179630 2-[(2-methoxyphenyl)amino]-4'-methyl-2'-(piperidin-1-yl)-4,5'-bipyrimidin-6(1H)-one

2-[(2-methoxyphenyl)amino]-4'-methyl-2'-(piperidin-1-yl)-4,5'-bipyrimidin-6(1H)-one

Cat. No.: B11179630
M. Wt: 392.5 g/mol
InChI Key: OYCVHLXWOPEBSE-UHFFFAOYSA-N
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Description

2-[(2-methoxyphenyl)amino]-4’-methyl-2’-(piperidin-1-yl)-4,5’-bipyrimidin-6(1H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a bipyrimidinone core, which is a notable structure in medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-methoxyphenyl)amino]-4’-methyl-2’-(piperidin-1-yl)-4,5’-bipyrimidin-6(1H)-one typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the bipyrimidinone core through a series of condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This often includes the use of catalysts and automated reaction systems to ensure consistency and efficiency in large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-[(2-methoxyphenyl)amino]-4’-methyl-2’-(piperidin-1-yl)-4,5’-bipyrimidin-6(1H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

2-[(2-methoxyphenyl)amino]-4’-methyl-2’-(piperidin-1-yl)-4,5’-bipyrimidin-6(1H)-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[(2-methoxyphenyl)amino]-4’-methyl-2’-(piperidin-1-yl)-4,5’-bipyrimidin-6(1H)-one involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[(2-methoxyphenyl)amino]-4’-methyl-2’-(piperidin-1-yl)-4,5’-bipyrimidin-6(1H)-one apart is its bipyrimidinone core, which is less common in similar compounds. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development .

Properties

Molecular Formula

C21H24N6O2

Molecular Weight

392.5 g/mol

IUPAC Name

2-(2-methoxyanilino)-4-(4-methyl-2-piperidin-1-ylpyrimidin-5-yl)-1H-pyrimidin-6-one

InChI

InChI=1S/C21H24N6O2/c1-14-15(13-22-21(23-14)27-10-6-3-7-11-27)17-12-19(28)26-20(25-17)24-16-8-4-5-9-18(16)29-2/h4-5,8-9,12-13H,3,6-7,10-11H2,1-2H3,(H2,24,25,26,28)

InChI Key

OYCVHLXWOPEBSE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1C2=CC(=O)NC(=N2)NC3=CC=CC=C3OC)N4CCCCC4

Origin of Product

United States

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